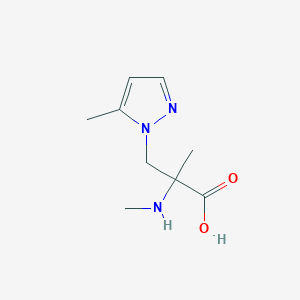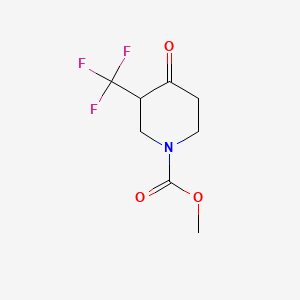![molecular formula C9H18ClF2NO B13545412 2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)
2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride is a synthetic compound with potential applications in various scientific fields It is characterized by the presence of a cyclohexyl ring substituted with difluoro and methylamino groups, and an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride typically involves multiple steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with appropriate substituents. This can be achieved through cyclization reactions using suitable precursors.
Introduction of Difluoro and Methylamino Groups: The difluoro groups are introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST). The methylamino group can be introduced through amination reactions using methylamine.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol group is attached through nucleophilic substitution reactions, where an appropriate leaving group is replaced by the ethan-1-ol moiety.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the difluoro groups to form non-fluorinated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted cyclohexyl derivatives.
科学研究应用
2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
作用机制
The mechanism by which 2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoro groups can enhance the compound’s stability and bioavailability, while the methylamino group can influence its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
2-[4,4-Difluoro-1-(amino)cyclohexyl]ethan-1-olhydrochloride: Similar structure but lacks the methyl group on the amino moiety.
2-[4,4-Difluoro-1-(ethylamino)cyclohexyl]ethan-1-olhydrochloride: Contains an ethyl group instead of a methyl group on the amino moiety.
2-[4,4-Difluoro-1-(dimethylamino)cyclohexyl]ethan-1-olhydrochloride: Contains two methyl groups on the amino moiety.
Uniqueness
2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride is unique due to its specific combination of difluoro and methylamino groups, which can impart distinct chemical and biological properties. The presence of the difluoro groups can enhance the compound’s metabolic stability and resistance to enzymatic degradation, while the methylamino group can influence its pharmacokinetic and pharmacodynamic profiles.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H18ClF2NO |
|---|---|
分子量 |
229.69 g/mol |
IUPAC 名称 |
2-[4,4-difluoro-1-(methylamino)cyclohexyl]ethanol;hydrochloride |
InChI |
InChI=1S/C9H17F2NO.ClH/c1-12-8(6-7-13)2-4-9(10,11)5-3-8;/h12-13H,2-7H2,1H3;1H |
InChI 键 |
TYEMMCOYOSTRQL-UHFFFAOYSA-N |
规范 SMILES |
CNC1(CCC(CC1)(F)F)CCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


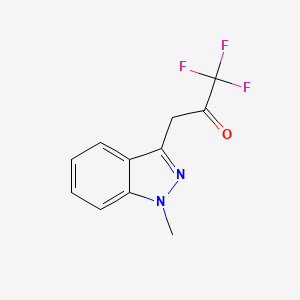

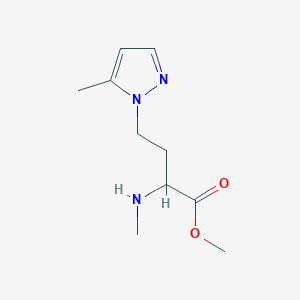
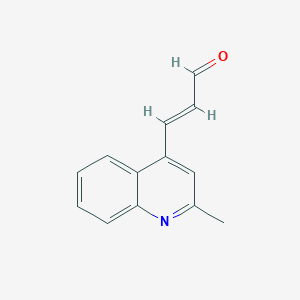
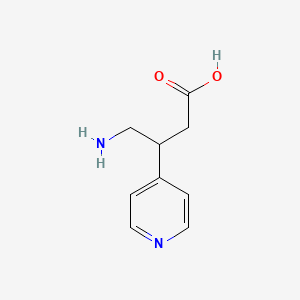
![5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
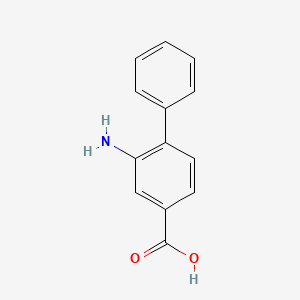
![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)



